molecular formula C23H21ClN4O2 B2647105 4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021025-17-1

4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2647105
CAS RN: 1021025-17-1
M. Wt: 420.9
InChI Key: RVJAQYCPZVSIQP-UHFFFAOYSA-N
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Description

“4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide” is a chemical compound with the molecular formula C21H17ClN4O2 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds are bicyclic heterocyclic systems composed of a pyrazole and a pyridine ring . They present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions . The method offers a number of advantages including utilization of stable arenediazonium tosylates, operational simplicity as well as combining the azo-coupling, deacylation and pyrazole ring annulation steps in a one-pot manner .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide” consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridines include SNAr and modified Japp–Klingemann reactions . An unusual rearrangement (C-N-migration of the acetyl group) was observed and a plausible mechanism was proposed based on the isolated intermediates and NMR experiments .


Physical And Chemical Properties Analysis

The molecular weight of “4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide” is 392.8 g/mol . Other computed properties include XLogP3-AA of 4.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 4 .

Scientific Research Applications

Chemical Structure and Properties

The compound 4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide, while not directly mentioned, appears to be closely related to a class of compounds studied for various applications, including potential medicinal properties. Research into similar compounds has explored their synthesis, chemical structure, and possible applications, with some focusing on their potential as anticancer and anti-inflammatory agents, as well as their roles in inhibiting corrosion in metals.

Potential Medical Applications

One area of research has been the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have been evaluated for their in vitro cytotoxic activity against different cancer cell lines. These studies suggest that modifications to the pyrazolo[3,4-b]pyridine core can significantly impact the compound's biological activity, potentially making it useful in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).

Corrosion Inhibition

Another research focus has been on the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds can significantly reduce corrosion, which is valuable for industrial applications where metal longevity is critical (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds, exploring their chemical properties, tautomeric forms, and potential for forming hydrogen bonds, provide insights into how modifications to the molecular structure can influence physical and chemical properties. This knowledge is crucial for designing compounds with desired biological or industrial activities (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

properties

IUPAC Name

4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-14-7-9-17(10-8-14)28-22-20(15(2)27-28)21(24)19(13-25-22)23(29)26-12-16-5-4-6-18(11-16)30-3/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJAQYCPZVSIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

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